

An In-depth Technical Guide to Ethyl 4-fluoro-2-methylbenzoate

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Compound of Interest

Compound Name: Ethyl 4-fluoro-2-methylbenzoate

Cat. No.: B190183

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on the chemical properties, synthesis, and experimental protocols related to **Ethyl 4-fluoro-2-methylbenzoate**, a key intermediate in various chemical syntheses.

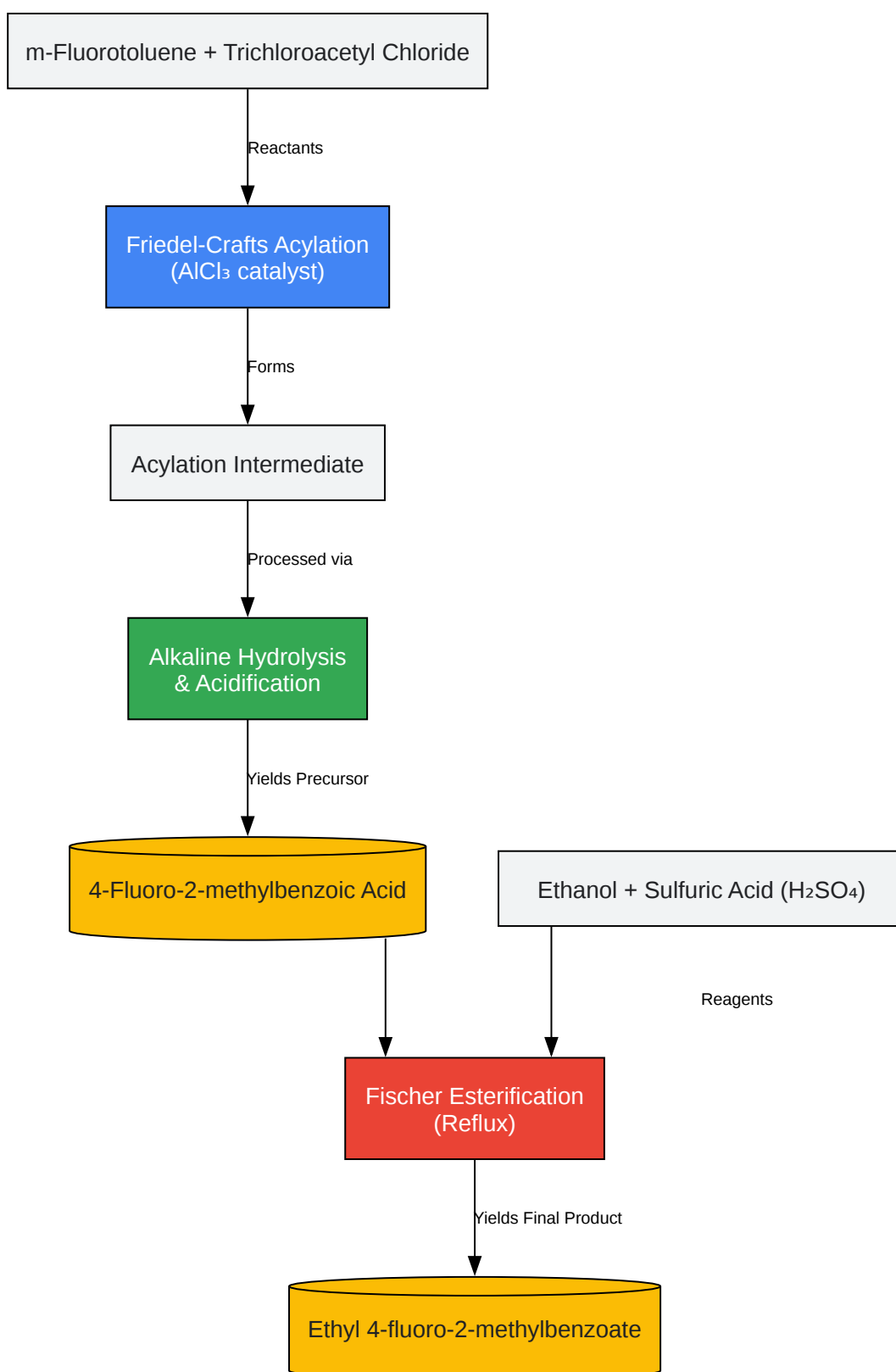
Core Chemical Properties

Ethyl 4-fluoro-2-methylbenzoate is a substituted aromatic ester. Its physical and chemical data are summarized below.

Property	Value
Molecular Weight	182.19 g/mol
Molecular Formula	C ₁₀ H ₁₁ FO ₂
CAS Number	167758-88-5
Boiling Point	226.2 ± 20.0 °C (Predicted)[1]
Density	1.108 ± 0.06 g/cm ³ (Predicted)[1]
Storage Temperature	Room Temperature[1]

Synthesis Pathway and Experimental Protocol

The synthesis of **Ethyl 4-fluoro-2-methylbenzoate** is typically achieved in a two-stage process. First, the precursor acid, 4-fluoro-2-methylbenzoic acid, is synthesized. This is followed by a Fischer esterification to yield the final ethyl ester product.



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Fig. 1: Synthesis workflow for **Ethyl 4-fluoro-2-methylbenzoate**.

Detailed Experimental Protocols

Stage 1: Synthesis of 4-fluoro-2-methylbenzoic Acid

This protocol is adapted from a method for synthesizing the parent carboxylic acid, which involves a Friedel-Crafts acylation followed by hydrolysis.^[2]

- Materials and Reagents:
 - m-Fluorotoluene
 - Trichloroacetyl chloride
 - Anhydrous aluminum trichloride (AlCl_3)
 - Sodium hydroxide (NaOH) solution (30%)
 - Concentrated hydrochloric acid (HCl)
 - Toluene
 - Dichloromethane
- Procedure:
 - Acylation: In a suitable reaction vessel, dissolve m-fluorotoluene and trichloroacetyl chloride in a solvent like dichloromethane. Under an inert atmosphere, gradually add anhydrous aluminum trichloride as a catalyst. This Friedel-Crafts acylation reaction produces an intermediate ketone.
 - Hydrolysis: To the resulting organic phase containing the ketone intermediate, add a 30% aqueous solution of sodium hydroxide and stir vigorously for one hour.^[2]
 - Acidification: Adjust the pH of the mixture to 3-4 using concentrated hydrochloric acid. Allow the layers to separate and remove the aqueous phase.
 - Purification: Wash the organic layer with water and then remove the solvent by distillation under normal pressure to obtain the crude product. The crude 4-fluoro-2-methylbenzoic

acid can be further purified by recrystallization from toluene to yield the target product with high purity.^[2]

Stage 2: Fischer Esterification to **Ethyl 4-fluoro-2-methylbenzoate**

This is a standard acid-catalyzed esterification protocol.

- Materials and Reagents:
 - 4-fluoro-2-methylbenzoic acid (from Stage 1)
 - Absolute Ethanol ($\text{C}_2\text{H}_5\text{OH}$)
 - Concentrated sulfuric acid (H_2SO_4)
 - Saturated sodium bicarbonate (NaHCO_3) solution
 - Saturated brine solution
 - Anhydrous sodium sulfate (Na_2SO_4)
 - Ethyl acetate
- Procedure:
 - Reaction Setup: In a round-bottom flask, dissolve 4-fluoro-2-methylbenzoic acid in an excess of absolute ethanol.
 - Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the solution.
 - Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).^[3]
 - Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by carefully adding a saturated sodium bicarbonate solution.

- Extraction: Extract the aqueous phase with ethyl acetate. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then a brine solution.
- Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude **Ethyl 4-fluoro-2-methylbenzoate**. The final product can be purified by column chromatography or vacuum distillation.

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References

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